Artesunate

描述

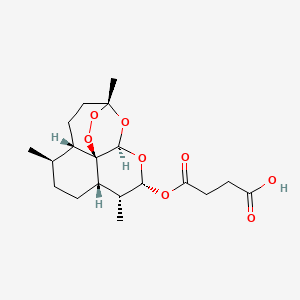

Artesunate is a medication primarily used to treat severe malaria. It is a derivative of artemisinin, which is extracted from the sweet wormwood plant (Artemisia annua). This compound is known for its rapid action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . It is often used in combination with other antimalarial drugs to enhance efficacy and prevent resistance .

准备方法

Synthetic Routes and Reaction Conditions: Artesunate is synthesized from artemisinin through a two-step process. The first step involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride (NaBH4). The second step is the esterification of dihydroartemisinin with succinic anhydride under basic conditions . This method is efficient and follows green chemistry principles, utilizing reusable solvents .

Industrial Production Methods: On an industrial scale, the production of this compound involves the isolation of artemisinin from the dried leaves of Artemisia annua. The isolated artemisinin is then converted to dihydroartemisinin and subsequently to this compound using the aforementioned synthetic route .

化学反应分析

Hydrolysis to Dihydroartemisinin (DHA)

Artesunate undergoes rapid hydrolysis via plasma esterases to form its active metabolite, dihydroartemisinin (DHA) . This reaction is pH- and temperature-dependent, following pseudo-first-order kinetics :

Hydrolysis Reaction:

| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Shelf-Life (t₀.₉) |

|---|---|---|---|

| 40 | 0.056 | 12.4 h | 1.8 h |

| 25 | 0.006 | 114.6 h | 17.3 h |

| 5 | 0.00066 | 1053.4 h | 158.9 h |

The activation energy (Eₐ) for hydrolysis is 90.84 kJ/mol , with a frequency factor (A) of 6.67 × 10¹³ h⁻¹ . Buffer strength and mannitol concentration modulate degradation rates.

Heme Alkylation in Malaria Parasites

The antimalarial mechanism involves alkylation of heme via free radicals generated from the endoperoxide bridge :

Reaction Pathway:

-

Iron-Mediated Activation:

Lysosomal iron in Plasmodium reduces the endoperoxide bridge, producing carbon-centered radicals . -

Covalent Modification:

Radicals alkylate heme at meso-positions, forming covalent adducts that disrupt hemozoin formation .

DFT Analysis of Heme-DHA Adducts :

| Adduct Type | Bond Length (Å) | Out-of-Plane Displacement (Å) | Energy (kcal/mol) |

|---|---|---|---|

| Mono-meso-C10 | 1.54 | 0.12 | -152.3 |

| Di-meso-C10/C15 | 1.52 | 0.18 | -148.7 |

Alkylation distorts heme planarity, inhibiting detoxification and inducing oxidative stress .

Reactive Oxygen Species (ROS) Generation

This compound’s endoperoxide moiety generates ROS through iron-catalyzed Fenton reactions :

-

Parasitic Proteins: Alkylation of falcipain-2 (cysteine protease) and EXP1 (glutathione S-transferase).

-

Mitochondrial Dysfunction: ROS oxidize mitochondrial membranes, releasing pro-apoptotic factors .

Degradation in Aqueous Solutions

This compound degrades via ester hydrolysis under alkaline conditions, forming DHA and succinate :

Degradation Profile:

| Parameter | Value |

|---|---|

| Optimal pH | 9.0 (phosphate buffer) |

| Activation Energy | 90.84 kJ/mol |

| Frequency Factor | 6.67 × 10¹³ h⁻¹ |

| Shelf-Life (30°C) | 7.2 h |

Mannitol stabilizes this compound by scavenging free radicals, extending shelf-life .

Synthetic Derivatization

This compound is synthesized from dihydroartemisinin (DHA) via esterification with succinic anhydride :

Reaction:

Key Features:

-

Water-soluble due to the succinate ester group.

Lysosomal Iron-Mediated Cytotoxicity in Cancer

In cancer cells, lysosomal iron catalyzes this compound’s activation, producing ROS and inducing ferroptosis :

Mechanistic Steps:

-

Lysosomal Accumulation: this compound localizes in lysosomes rich in redox-active iron.

-

ROS Burst: Iron reduces the endoperoxide bridge, generating hydroxyl radicals.

-

Membrane Permeabilization: Lysosomal rupture releases cathepsins, triggering mitochondrial apoptosis .

Selectivity: Cancer cells’ elevated iron uptake enhances this compound’s cytotoxicity .

Interaction with Serum Proteins

This compound binds to serum albumin (log Kₐ = 4.2), altering its pharmacokinetics . Competitive binding with fatty acids reduces free drug availability .

科学研究应用

Antimalarial Properties

Primary Use in Malaria Treatment

Artesunate is widely recognized as a first-line treatment for malaria, particularly severe cases caused by Plasmodium falciparum. Its efficacy is attributed to its rapid action against the parasite and its ability to reduce gametocyte carriage, thereby decreasing transmission rates. This compound is often combined with longer-acting partner drugs in artemisinin-based combination therapies (ACTs), which are essential in malaria control strategies across endemic regions .

Anticancer Activity

Mechanisms of Action

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : this compound promotes oxidative stress in tumor cells, leading to DNA damage and apoptosis .

- Inhibition of Tumor Growth : It has demonstrated anti-angiogenic properties, which hinder tumor blood supply and growth .

- Ferroptosis Induction : this compound can trigger ferroptosis, a form of programmed cell death linked to iron metabolism, providing a novel approach to cancer therapy .

Case Studies

Clinical trials have reported promising results in treating cancers such as breast cancer and leukemia. For instance, this compound has been involved in studies where it showed significant tumor reduction in patients resistant to conventional therapies .

Neurological Disorders

Therapeutic Potential

this compound's ability to penetrate the blood-brain barrier presents opportunities for treating neurological disorders. Research indicates that it can protect against secondary brain injuries following strokes and traumatic brain injuries by:

Animal Studies

Preclinical models have demonstrated that this compound administration post-injury can improve neurological outcomes significantly, suggesting its potential role in managing conditions like subarachnoid hemorrhage and ischemic strokes .

Antiviral Activity

Broad-Spectrum Antiviral Effects

Emerging evidence suggests that this compound exhibits antiviral properties against various viruses, including coronaviruses. Its mechanism involves disrupting viral replication and modulating immune responses . Notably, during the COVID-19 pandemic, studies explored its efficacy as an adjunctive therapy due to its immunomodulatory effects.

Other Therapeutic Applications

Anti-inflammatory and Immunosuppressive Effects

this compound has shown promise in treating inflammatory conditions by modulating cytokine production and reducing inflammation markers. This property could be beneficial for autoimmune diseases and chronic inflammatory disorders .

Summary Table of Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Antimalarial | Rapid parasite clearance, reduction of gametocyte carriage | High |

| Anticancer | Induces apoptosis via ROS generation | Moderate to High |

| Neurological Disorders | Protects BBB integrity, reduces neuroinflammation | Moderate |

| Antiviral | Disrupts viral replication | Emerging |

| Anti-inflammatory | Modulates cytokine production | Moderate |

作用机制

Artesunate is metabolized to dihydroartemisinin, which generates free radicals through the cleavage of its endoperoxide bridge. These free radicals inhibit the synthesis of proteins and nucleic acids in Plasmodium parasites, leading to their death . The primary molecular targets are the parasitized erythrocyte membranes, where the free radicals accumulate and exert their toxic effects .

相似化合物的比较

Artemisinin: The parent compound from which artesunate is derived.

Dihydroartemisinin: An intermediate in the synthesis of this compound and a potent antimalarial agent.

Artemether and Arteether: Other derivatives of artemisinin with similar antimalarial properties.

Comparison: this compound is unique among artemisinin derivatives due to its hydrophilic nature, which enhances its solubility and bioavailability . It is preferred over other derivatives for the treatment of severe malaria because of its rapid action and lower toxicity . Additionally, this compound has shown potential in treating other diseases, such as cancer and viral infections, which sets it apart from other artemisinin derivatives .

生物活性

Artesunate, a semisynthetic derivative of artemisinin, is primarily recognized for its efficacy in treating malaria. However, its biological activity extends beyond this application, demonstrating significant effects against various cancers, viral infections, and other health conditions. This article delves into the mechanisms of action, therapeutic applications, and recent research findings related to this compound.

This compound exerts its biological effects through several mechanisms:

- Antimalarial Activity : this compound's primary mechanism involves the generation of reactive oxygen species (ROS) upon interaction with heme. This process leads to oxidative damage to the malaria parasite, ultimately resulting in its death. The endoperoxide moiety of this compound is crucial for this activity, as it activates upon contact with iron within the parasite .

-

Anticancer Properties : Recent studies have highlighted this compound's potential in oncology. It induces cell cycle arrest and apoptosis in cancer cells through various pathways:

- Autophagy : this compound can trigger autophagic processes that lead to non-apoptotic cell death.

- Ferroptosis : This form of regulated cell death is induced by oxidative stress and is influenced by this compound's ability to generate ROS.

- Inhibition of Angiogenesis : this compound has been shown to inhibit blood vessel formation in tumors, thereby limiting their growth and metastasis .

- Antiviral Effects : Research indicates that this compound may inhibit the replication of certain viruses, including human cytomegalovirus (HCMV), by disrupting mitochondrial functions and NF-κB signaling pathways .

Therapeutic Applications

This compound's broad spectrum of biological activity has led to its investigation for various therapeutic uses:

- Malaria Treatment : this compound is recommended by the World Health Organization (WHO) as a first-line treatment for severe malaria due to its rapid action and reduced mortality rates compared to traditional treatments like quinine. A meta-analysis showed a significant reduction in mortality rates among patients treated with this compound .

- Cancer Therapy : Clinical studies are exploring the use of this compound in combination with other chemotherapeutic agents for enhanced anticancer efficacy. It has been shown to inhibit tumor growth in various cancer models .

- Inflammatory Diseases : this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Recent Research Findings

Recent studies have provided insights into the pharmacological profile and efficacy of this compound:

- Clinical Trials : A large-scale trial demonstrated that this compound significantly reduces mortality rates in children with severe malaria by 22.5% compared to quinine. In adults, a similar study indicated a 35% reduction in death rates when this compound was used .

- Pharmacokinetics : The bioavailability of this compound has been assessed, revealing a mean oral bioavailability of approximately 61% during acute malaria episodes. The rapid absorption and elimination profile supports its use as an effective treatment option .

Efficacy Comparison of this compound vs. Quinine

| Treatment | Mortality Rate (%) | Relative Reduction (%) | Study Population |

|---|---|---|---|

| This compound | 8.5 | 22.5 | African children |

| Quinine | 10.9 | - | African children |

| This compound | 14.2 | 38.6 | Asian adults |

| Quinine | 23.1 | - | Asian adults |

Summary of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Antimalarial | ROS generation, heme interaction |

| Anticancer | Induction of apoptosis, inhibition of angiogenesis |

| Antiviral | Disruption of viral replication pathways |

| Anti-inflammatory | Reduction of inflammatory cytokines |

Case Studies

- Severe Malaria Treatment : In a double-blind trial involving 370 patients with severe falciparum malaria, those treated with this compound had a significantly lower mortality rate compared to those receiving quinine (8.5% vs. 10.9%) .

- Cancer Treatment : A study on non-small cell lung cancer cells demonstrated that this compound inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

属性

IUPAC Name |

4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJKUPKCHIPAT-NKHDUEHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861106 | |

| Record name | beta-Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins., Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood. | |

| Details | FDA; FDA Briefing Document for the Anti-Infective Drug Products Advisory Committee. Artesunate Rectal Capsules World Health Organization NDA 21-242. July 10, 2002. U.S. Food and Drug Administration, Center for Drug Evaluation and Research, Division of Special Pathogen and Immunologic Drug Products, 37 pp | |

| Record name | ARTESUNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white crystalline powder | |

CAS No. |

182824-33-5, 88495-63-0 | |

| Record name | 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182824-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Artesunate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182824335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Artesunate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ARTESUNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD5X0Z99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARTESUNIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。